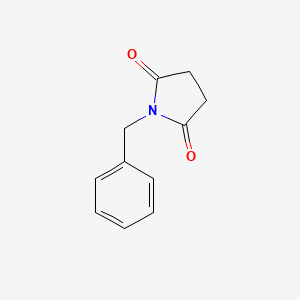

1-Benzylpyrrolidine-2,5-dione

Beschreibung

The exact mass of the compound 1-Benzylpyrrolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzylpyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylpyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONNJVQITCVNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175686 | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-06-5 | |

| Record name | 1-(Phenylmethyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2142-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzylpyrrolidine-2,5-dione

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and key data for 1-benzylpyrrolidine-2,5-dione, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Mechanism

The predominant and most direct synthesis of 1-benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide, is achieved through the reaction of succinic anhydride with benzylamine. This reaction proceeds via a two-step mechanism involving a nucleophilic acyl substitution followed by a dehydration-cyclization.

Step 1: Nucleophilic Acyl Substitution and Ring Opening The synthesis is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield N-benzylsuccinamic acid.

Step 2: Dehydration and Cyclization The resulting N-benzylsuccinamic acid intermediate undergoes an intramolecular cyclization upon heating. The carboxylic acid group is activated, and the amide nitrogen acts as a nucleophile, attacking the carboxylic carbon. This is followed by the elimination of a water molecule to form the stable five-membered imide ring of 1-benzylpyrrolidine-2,5-dione.

Quantitative Data

The following table summarizes the key physical and chemical properties of 1-benzylpyrrolidine-2,5-dione.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.213 g/mol |

| Melting Point | 103°C |

| Boiling Point | 324.47°C (rough estimate) |

| Density | 1.1596 (rough estimate) |

| Appearance | White solid |

Note: Spectroscopic data such as 1H NMR, 13C NMR, and IR are available in the chemical literature and databases.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 1-benzylpyrrolidine-2,5-dione based on common laboratory practices for the formation of N-substituted succinimides.

Materials:

-

Succinic anhydride

-

Benzylamine

-

Glacial acetic acid

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Beaker

-

Büchner funnel and flask

-

Filtration paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.

-

Addition of Benzylamine: To the stirred solution, add benzylamine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture slowly into a beaker containing crushed ice with constant stirring. A white solid precipitate of 1-benzylpyrrolidine-2,5-dione should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the purified product, for example, in a desiccator over a drying agent or in a vacuum oven at a low temperature.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR to confirm its identity and purity.

References

N-benzylsuccinimide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of N-benzylsuccinimide, a valuable building block in organic synthesis and medicinal chemistry.

Chemical Properties and Structure

N-Benzylsuccinimide is a heterocyclic compound featuring a succinimide ring N-substituted with a benzyl group. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Structure:

The structure of N-benzylsuccinimide consists of a five-membered pyrrolidine-2,5-dione ring where the nitrogen atom is attached to a benzyl group.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-benzylsuccinimide. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

¹³C NMR (Carbon NMR):

Infrared (IR) Spectroscopy

Specific IR spectral data for N-benzylsuccinimide is not detailed in the available search results. However, characteristic absorption bands would be expected for the carbonyl (C=O) groups of the succinimide ring and the aromatic C-H and C=C bonds of the benzyl group.

Crystallographic Data

Detailed single-crystal X-ray diffraction data for N-benzylsuccinimide is not available in the public domain based on the conducted searches.

Synthesis of N-Benzylsuccinimide

A common method for the synthesis of N-substituted succinimides involves the reaction of succinimide with a suitable benzyl halide. A detailed experimental protocol for the synthesis of N-benzylsuccinimide is provided below.

Experimental Protocol: Synthesis from Succinimide and Benzyl Bromide

Materials:

-

Succinimide

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of succinimide (1.0 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure N-benzylsuccinimide.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of N-benzylsuccinimide.

Applications in Research and Drug Development

N-substituted succinimides are a class of compounds with diverse biological activities and are frequently utilized as intermediates in the synthesis of more complex molecules. While specific signaling pathways involving N-benzylsuccinimide are not detailed in the provided search results, its structural motif is present in various pharmacologically active agents. The succinimide ring can act as a pharmacophore, and the benzyl group can be modified to modulate activity and selectivity.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarities to other biologically active succinimide derivatives, N-benzylsuccinimide could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative of N-benzylsuccinimide might act as an inhibitor.

Caption: Hypothetical signaling pathway inhibited by an N-benzylsuccinimide derivative.

Spectral Data Analysis of 1-Benzylpyrrolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 1-benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.

Core Spectroscopic Data

The spectral data for 1-benzylpyrrolidine-2,5-dione is summarized below. These values are compiled from typical spectral data for the functional groups present in the molecule and available reference spectra.

1H and 13C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

| 1H NMR Data (500 MHz, CDCl3) | |||

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C6H5) |

| 4.65 | Singlet | 2H | Methylene protons (N-CH2) |

| 2.70 | Singlet | 4H | Methylene protons (CO-CH2-CH2-CO) |

| 13C NMR Data (125 MHz, CDCl3) | |

| Chemical Shift (δ) [ppm] | Assignment |

| 177.0 | Carbonyl carbons (C=O) |

| 135.8 | Quaternary aromatic carbon (Cipso) |

| 128.9 | Aromatic carbons (Cortho, Cmeta) |

| 128.3 | Aromatic carbon (Cpara) |

| 43.5 | Methylene carbon (N-CH2) |

| 28.5 | Methylene carbons (CO-CH2-CH2-CO) |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| IR Absorption Data (KBr Pellet) | |

| Wavenumber (cm-1) | Assignment |

| 3030 | Aromatic C-H stretch |

| 2935 | Aliphatic C-H stretch |

| 1770, 1700 | Asymmetric and symmetric C=O stretch (imide) |

| 1410 | CH2 bend |

| 1180 | C-N stretch |

| 730, 695 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

| Mass Spectrometry Data (Electron Ionization, 70 eV) | |

| m/z | Relative Intensity (%) |

| 189 | 40 |

| 91 | 100 |

| 100 | 30 |

| 77 | 15 |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 1-benzylpyrrolidine-2,5-dione (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.

-

For 1H NMR, the spectral width is set to 12 ppm, and 16 scans are acquired with a relaxation delay of 1 second.

-

For 13C NMR, a proton-decoupled spectrum is obtained with a spectral width of 220 ppm. A total of 1024 scans are accumulated with a relaxation delay of 2 seconds.

-

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for 1H NMR and the residual solvent signal of CDCl3 at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of 1-benzylpyrrolidine-2,5-dione (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm-1 by co-adding 32 scans at a resolution of 4 cm-1. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 1-benzylpyrrolidine-2,5-dione in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph.

-

Ionization: The sample is ionized using electron ionization (EI) with an electron energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The logical flow of spectral data analysis, from sample preparation to structural elucidation, is depicted in the following diagram.

Caption: Workflow for the spectral analysis of 1-benzylpyrrolidine-2,5-dione.

In-Depth Spectral Interpretation

NMR Spectra Analysis

The 1H NMR spectrum provides key structural information. The multiplet between 7.35 and 7.25 ppm, integrating to 5 protons, is characteristic of the monosubstituted benzene ring. The singlet at 4.65 ppm, integrating to 2 protons, is assigned to the methylene protons of the benzyl group (N-CH2). The singlet at 2.70 ppm, with an integration of 4 protons, corresponds to the two equivalent methylene groups of the succinimide ring.

The 13C NMR spectrum corroborates the structure. The signal at 177.0 ppm is indicative of the two equivalent imide carbonyl carbons. The aromatic carbons appear in the range of 128.3 to 135.8 ppm. The signal at 43.5 ppm is assigned to the benzylic methylene carbon, and the peak at 28.5 ppm corresponds to the two equivalent methylene carbons of the pyrrolidine-2,5-dione ring.

IR Spectrum Analysis

The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups. The strong absorptions at 1770 and 1700 cm-1 are typical for the asymmetric and symmetric stretching vibrations of the imide carbonyl groups. The presence of the aromatic ring is confirmed by the C-H stretching vibration at 3030 cm-1 and the out-of-plane bending vibrations at 730 and 695 cm-1. The aliphatic C-H stretching is observed at 2935 cm-1. The C-N stretching vibration is assigned to the band at 1180 cm-1.

Mass Spectrum Analysis

The mass spectrum shows a molecular ion peak [M]+ at an m/z of 189, which corresponds to the molecular weight of 1-benzylpyrrolidine-2,5-dione (C11H11NO2). The most intense peak in the spectrum, the base peak, is observed at m/z 91. This fragment corresponds to the stable tropylium cation ([C7H7]+), formed by the cleavage of the benzylic C-N bond. Another significant fragment is seen at m/z 100, resulting from the loss of the benzyl group. The peak at m/z 77 is attributed to the phenyl cation ([C6H5]+). This fragmentation pattern is consistent with the proposed structure.

An In-depth Technical Guide to the Solubility and Stability of 1-Benzylpyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the solubility and stability of 1-Benzylpyrrolidine-2,5-dione (also known as N-benzylsuccinimide). Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines standardized protocols and best practices that can be applied to generate robust and reliable data for this compound.

Introduction to 1-Benzylpyrrolidine-2,5-dione

1-Benzylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C₁₁H₁₁NO₂.[1] It belongs to the class of pyrrolidine-2,5-dione derivatives and is noted as a potential intermediate in the synthesis of various biologically active compounds.[2][3] Understanding its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its development in pharmaceutical and other applications.

Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₁NO₂[1]

-

Molecular Weight: 189.214 g/mol [1]

-

Appearance: White solid[2]

-

CAS Number: 2142-06-5[4]

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation development. The following sections detail the experimental protocols for determining the solubility of 1-Benzylpyrrolidine-2,5-dione.

2.1. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Materials:

-

1-Benzylpyrrolidine-2,5-dione

-

A range of pharmaceutically relevant solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, propylene glycol, polyethylene glycol 400, acetone)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of 1-Benzylpyrrolidine-2,5-dione to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase and analyze the concentration of 1-Benzylpyrrolidine-2,5-dione using a validated HPLC method.

2.2. Data Presentation: Hypothetical Solubility Data

The following table presents a hypothetical summary of solubility data for 1-Benzylpyrrolidine-2,5-dione, which would be generated from the protocol described above.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | 0.5 |

| pH 1.2 Buffer | 37 | 0.4 |

| pH 4.5 Buffer | 37 | 0.5 |

| pH 6.8 Buffer | 37 | 0.6 |

| pH 7.4 Buffer | 37 | 0.6 |

| Ethanol | 25 | 25.0 |

| Methanol | 25 | 30.0 |

| Propylene Glycol | 25 | 15.0 |

| Polyethylene Glycol 400 | 25 | 40.0 |

| Acetone | 25 | 55.0 |

2.3. Visualization: Solubility Study Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

3.1. Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and pathways.[5][6]

Materials:

-

1-Benzylpyrrolidine-2,5-dione

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability chambers (temperature, humidity, and photostability)

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Store samples at an elevated temperature (e.g., 60°C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Basic Hydrolysis: Repeat the procedure using 0.1 N NaOH.

-

Oxidative Degradation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Protect samples from light and store at room temperature. Analyze at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Analyze at specified intervals.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3.2. Data Presentation: Hypothetical Forced Degradation Data

The table below illustrates how results from a forced degradation study might be presented.

| Condition | Time (hours) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 N HCl at 60°C | 0 | 99.8 | ND | ND |

| 8 | 92.1 | 5.2 | 1.1 | |

| 24 | 85.3 | 9.8 | 2.5 | |

| 0.1 N NaOH at 60°C | 0 | 99.9 | ND | ND |

| 8 | 75.4 | 15.6 | 3.7 | |

| 24 | 58.2 | 28.9 | 7.1 | |

| 3% H₂O₂ at RT | 0 | 99.7 | ND | ND |

| 24 | 98.5 | 0.8 | ND | |

| Solid, 80°C | 0 | 99.8 | ND | ND |

| 72 | 99.5 | 0.2 | ND | |

| Solid, Photostability (ICH Q1B) | - | 99.6 | 0.3 | ND |

| ND: Not Detected |

3.3. Visualization: Potential Degradation Pathway

Based on the known chemistry of succinimide rings, a potential degradation pathway involves hydrolysis of the imide bond.

Caption: Hypothetical Hydrolytic Degradation Pathway.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.[7]

4.1. HPLC Method Parameters (Illustrative)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to separate degradants).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a suitable wavelength (e.g., 254 nm)

-

Column Temperature: 30°C

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific public data on the solubility and stability of 1-Benzylpyrrolidine-2,5-dione is scarce, this guide provides a robust framework for generating the necessary data. The outlined protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies are standard in the pharmaceutical industry. The successful development of any product containing this molecule will depend on the careful and systematic application of these principles to understand its physicochemical behavior. The use of validated, stability-indicating analytical methods is paramount to ensuring the quality and reliability of the data generated.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-benzylpyrrolidine-2,5-dione | 2142-06-5 [chemicalbook.com]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uvadoc.uva.es [uvadoc.uva.es]

Biological Screening of Novel 1-Benzylpyrrolidine-2,5-dione Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 1-benzylpyrrolidine-2,5-dione derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines detailed experimental protocols for key biological assays, presents quantitative data for representative compounds, and visualizes relevant signaling pathways and experimental workflows.

Introduction

The 1-benzylpyrrolidine-2,5-dione scaffold is a versatile pharmacophore present in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anti-inflammatory, enzyme inhibitory, anticancer, antidepressant, and neuroprotective effects. This guide serves as a practical resource for researchers engaged in the discovery and development of novel drugs based on this promising chemical scaffold.

Data Presentation: Biological Activities of 1-Benzylpyrrolidine-2,5-dione Derivatives

The following tables summarize the quantitative biological activity data for a selection of 1-benzylpyrrolidine-2,5-dione derivatives from various studies. This data provides a comparative overview of their potency and selectivity across different biological targets.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 13e | COX-2 | 0.98 | 31.5 | [1] |

| HMP (3f) | Mushroom Tyrosinase | 2.23 | - | |

| Kojic Acid | Mushroom Tyrosinase | 20.99 | - | [2] |

| Kuwanon A | COX-2 | 14 | >7.1 | [3] |

| Celecoxib | COX-2 | - | >6.3 | [3] |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4g | B16 Melanoma | 5-6 | [4] |

| 4j | L1210 Lymphoma | 5-6 | [4] |

| 4g | MDA-MB-435 Melanoma | 3.4 | [4] |

Table 3: Antifungal Activity

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| 4h | Rhizoctonia solani | 0.39 | [5] |

| Boscalid | Rhizoctonia solani | 2.21 | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo biological screening assays relevant to 1-benzylpyrrolidine-2,5-dione derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of novel compounds on cancer cell viability.[1][6]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (1-benzylpyrrolidine-2,5-dione derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)

This fluorometric assay is used to screen for selective COX-2 inhibitors.[3][7][8]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

Test compound dissolved in DMSO

-

Celecoxib (positive control)

-

96-well white opaque plate

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX cofactor, and arachidonic acid according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

80 µL of Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor).

-

10 µL of the test compound at various concentrations or Celecoxib as a positive control.

-

10 µL of diluted COX-2 enzyme solution.

-

-

Initiation of Reaction: Start the reaction by adding 10 µL of diluted arachidonic acid solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction from the linear phase of the fluorescence curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

In Vitro Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of compounds to inhibit the enzyme tyrosinase, which is involved in melanin production.[2][9]

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

Phosphate buffer (pH 6.8)

-

Test compound dissolved in DMSO

-

Kojic acid (positive control)

-

96-well plate

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 400 µL of the test compound solution (at various concentrations) or kojic acid to each well.

-

Enzyme Addition: Add 800 µL of tyrosinase solution (0.1 mg/mL in phosphate buffer) to each well.

-

Substrate Addition and Incubation: Add 400 µL of L-DOPA solution (0.5 mg/mL) to each well and incubate the plate at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration and determine the IC50 value.

In Vitro Antifungal Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[5][10]

Materials:

-

Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

-

Sabouraud Dextrose Broth (SDB)

-

Test compound dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal spore suspension in SDB.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in SDB in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

In Vivo Antidepressant Activity Screening (Forced Swim Test)

The Forced Swim Test (FST) is a common behavioral test used to screen for antidepressant-like activity in rodents.[11][12]

Materials:

-

Mice or rats

-

Glass cylinders (20 cm height, 10 cm diameter) filled with water (25°C) to a depth of 15 cm

-

Test compound

-

Standard antidepressant drug (e.g., imipramine)

Procedure:

-

Acclimatization and Pre-test: On the first day, place each animal in the cylinder for a 15-minute pre-swim session.

-

Drug Administration: On the test day, administer the test compound, vehicle, or standard drug to the animals (typically 30-60 minutes before the test).

-

Test Session: Place the animals individually in the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the absence of active, escape-oriented behaviors.

-

Data Analysis: Compare the immobility time of the test compound-treated group with the vehicle and standard drug groups. A significant reduction in immobility time suggests antidepressant-like activity.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological screening of 1-benzylpyrrolidine-2,5-dione derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils | PLOS One [journals.plos.org]

- 10. Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzylpyrrolidine-2,5-dione (N-Benzylsuccinimide)

CAS Number: 2142-06-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and biological activities of 1-Benzylpyrrolidine-2,5-dione, a compound of interest for researchers, scientists, and professionals in drug development.

Core Properties and Data

1-Benzylpyrrolidine-2,5-dione, also known as N-Benzylsuccinimide, is a white solid organic compound. Its core structure consists of a pyrrolidine-2,5-dione ring N-substituted with a benzyl group. This compound serves as a key intermediate in the synthesis of various biologically active molecules and has demonstrated potential anti-inflammatory and analgesic properties.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Melting Point | 103 °C | [1] |

| Boiling Point | 394.5 °C at 760 mmHg | [1] |

| Density | 1.252 g/cm³ | [1] |

| Flash Point | 194.1 °C | [1] |

| Vapor Pressure | 1.97E-06 mmHg at 25 °C | [1] |

| LogP | 1.27350 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

Spectral Data Summary

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group and the methylene protons of the succinimide ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the methylene carbons of the succinimide ring, and the carbons of the benzyl group. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) groups of the imide and aromatic C-H stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of 1-Benzylpyrrolidine-2,5-dione

A common and efficient method for the synthesis of 1-Benzylpyrrolidine-2,5-dione involves the condensation reaction between succinic anhydride and benzylamine.[2]

Materials:

-

Succinic anhydride

-

Benzylamine

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of succinic anhydride and benzylamine in a minimal amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield white crystals of 1-Benzylpyrrolidine-2,5-dione.

-

Dry the purified crystals under vacuum.

In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

This protocol is a general method for evaluating the analgesic potential of compounds like succinimide derivatives.[3][4]

Materials:

-

Test compound (1-Benzylpyrrolidine-2,5-dione)

-

Vehicle (e.g., 0.9% saline, or saline with a small amount of Tween 80)

-

Positive control (e.g., Aspirin or Indomethacin)

-

Acetic acid solution (e.g., 0.6% v/v in saline)

-

Male albino mice

Procedure:

-

Fast the mice overnight with free access to water.

-

Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at various doses).

-

Administer the test compound or positive control intraperitoneally (i.p.) or orally (p.o.). Administer the vehicle to the control group.

-

After a set period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.6% acetic acid solution i.p. to induce writhing.

-

Immediately after the acetic acid injection, place each mouse in an individual observation cage.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 15-20 minutes).

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

In Vitro Anti-inflammatory Activity Assessment (COX and LOX Inhibition Assays)

The anti-inflammatory activity of succinimide derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6] Commercially available kits are frequently used for these assays.[7][8][9][10]

General Principle for COX Inhibition Assay: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase component of the enzyme then reduces PGH₂ to PGF₂α. The amount of PGF₂α produced is quantified, often using an ELISA-based method, and the inhibitory effect of the test compound is determined by the reduction in PGF₂α levels.[7][11]

General Principle for LOX Inhibition Assay: This assay measures the hydroperoxides produced from the lipoxygenation of a fatty acid substrate (e.g., arachidonic acid or linoleic acid) by the LOX enzyme. The production of hydroperoxides can be monitored spectrophotometrically or fluorometrically.[6][8] The inhibition of the enzyme by the test compound results in a decreased rate of hydroperoxide formation.

Biological Activity and Mechanism of Action

Succinimide derivatives, including 1-Benzylpyrrolidine-2,5-dione, have been reported to possess a range of biological activities, with anti-inflammatory and analgesic effects being the most prominent.[3][12]

The primary proposed mechanism for the anti-inflammatory and analgesic actions of this class of compounds is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[5] By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced, leading to the alleviation of inflammation and pain.

References

- 1. Lipoxygenase (LOX) Activity Assay Kit - Elabscience® [elabscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. caymanchem.com [caymanchem.com]

- 10. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329): Novus Biologicals [novusbio.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pyrrolidine-2,5-dione Scaffold: A Pharmacophore Exploration for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric features that enable the development of a wide array of therapeutic agents. This five-membered heterocyclic ring system offers a unique combination of structural rigidity and synthetic accessibility, allowing for the precise spatial arrangement of functional groups to interact with various biological targets. Its sp³-hybridized carbons provide a three-dimensional architecture that is advantageous for exploring chemical space compared to flat aromatic systems.[1][2] This guide delves into the pharmacophore of the pyrrolidine-2,5-dione core, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, and providing detailed experimental protocols for the synthesis and evaluation of its derivatives.

Anti-inflammatory Activity

Derivatives of the pyrrolidine-2,5-dione scaffold have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.

Quantitative Data: COX-1, COX-2, and 5-LOX Inhibition

The following table summarizes the in vitro inhibitory activities of various pyrrolidine-2,5-dione derivatives against COX-1, COX-2, and 5-LOX. The data highlights the potential for developing selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs.

| Compound | R | R' | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 1a | H | 4-CH₃C₆H₄ | >100 | 5.2 | 8.1 | >19.2 |

| 1b | H | 4-OCH₃C₆H₄ | >100 | 2.8 | 6.5 | >35.7 |

| 1c | H | 4-FC₆H₄ | >100 | 1.5 | 4.2 | >66.7 |

| 1d | CH₃ | 4-CH₃C₆H₄ | 85.3 | 3.1 | 10.3 | 27.5 |

| 1e | CH₃ | 4-OCH₃C₆H₄ | 72.1 | 1.2 | 7.8 | 60.1 |

| 1f | CH₃ | 4-FC₆H₄ | 65.4 | 0.98 | 5.1 | 66.7 |

| 13e | - | - | - | 0.98 | - | 31.5 |

Data compiled from multiple sources.[3]

Signaling Pathway: Inhibition of Pro-inflammatory Mediator Synthesis

Pyrrolidine-2,5-dione derivatives exert their anti-inflammatory effects by blocking the enzymatic activity of COX and 5-LOX, thereby reducing the production of prostaglandins and leukotrienes. This mechanism is depicted in the following signaling pathway diagram.

Caption: Inhibition of COX and 5-LOX pathways by pyrrolidine-2,5-dione derivatives.

Anticonvulsant Activity

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore for anticonvulsant drugs, with ethosuximide being a notable example used in the treatment of absence seizures. Research has focused on modifying the scaffold to enhance potency and broaden the spectrum of activity against different seizure types.

Quantitative Data: Anticonvulsant Efficacy in Preclinical Models

The anticonvulsant activity of various pyrrolidine-2,5-dione derivatives is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.

| Compound | R | R' | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |

| 2a | H | Phenyl | 85.2 | >300 | 250 |

| 2b | H | 4-Chlorophenyl | 65.8 | 150.3 | >300 |

| 2c | H | 3,4-Dichlorophenyl | 42.1 | 112.5 | 280 |

| 2d | Benzhydryl | Phenyl | 30.5 | 95.1 | >300 |

| 2e | Benzhydryl | 4-Chlorophenyl | 25.3 | 78.4 | 290 |

| 2f | Benzhydryl | 3,4-Dichlorophenyl | 18.9 | 62.7 | 260 |

Data compiled from multiple sources.[4]

Proposed Mechanism of Action: Modulation of Ion Channels

The anticonvulsant effect of many pyrrolidine-2,5-dione derivatives is attributed to their interaction with voltage-gated ion channels, particularly sodium and calcium channels. By modulating the activity of these channels, the compounds can suppress aberrant neuronal firing that leads to seizures.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione, a valuable intermediate in medicinal chemistry. This document details the established synthetic pathway, experimental protocols, and characterization data to support researchers in the successful preparation of this compound.

Core Synthesis Pathway

The most efficient and high-yielding synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione involves the direct condensation of L-Malic acid with benzylamine. This one-pot reaction proceeds via the formation of an intermediate amic acid, which subsequently cyclizes upon heating to form the desired succinimide ring system. The reaction is typically carried out in a high-boiling point solvent to facilitate the removal of water and drive the reaction to completion.

dot

Caption: Reaction scheme for the synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione based on the procedure described by Gharpure, Santosh J., et al. in Chemistry - A European Journal, 2017.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| L-Malic Acid | C₄H₆O₅ | 134.09 |

| Benzylamine | C₇H₉N | 107.15 |

| para-Xylene | C₈H₁₀ | 106.16 |

Procedure:

A mixture of L-Malic acid and benzylamine is heated to reflux in para-xylene. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified. A typical reaction yields 87% of the final product.

Detailed Steps:

While the full experimental text from the primary literature is not publicly available, a general procedure can be outlined. It is crucial to consult the original publication for precise stoichiometry, reaction times, and purification details.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine L-Malic acid and benzylamine in para-xylene.

-

Heating: Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione.

Physicochemical and Spectroscopic Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 113-114 °C[1] |

| Appearance | White solid |

Spectroscopic Data:

| Technique | Data |

| FTIR (Vapor Phase) | Available through spectral databases. |

| Mass Spectrometry (GC-MS) | Available through spectral databases. |

| ¹H NMR | Data not fully available in the public domain. |

| ¹³C NMR | Data not fully available in the public domain. |

Note: Researchers should perform their own analytical characterization to verify the structure and purity of the synthesized compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

dot

Caption: Workflow for the synthesis and characterization of the target compound.

This technical guide serves as a foundational resource for the synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione. For detailed experimental parameters and safety information, it is imperative to consult the primary literature and relevant safety data sheets.

References

Physical and chemical properties of 1-benzylpyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, as well as those in the agrochemical and broader chemical synthesis fields.

Executive Summary

1-Benzylpyrrolidine-2,5-dione is a white, solid organic compound belonging to the succinimide class of molecules. It serves as a versatile intermediate in the synthesis of a variety of biologically active compounds.[1] Notably, derivatives of the succinimide scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antitumor, and antimicrobial properties.[1][2] This guide details the key physicochemical properties, experimental protocols for its synthesis and characterization, and an overview of its chemical reactivity and biological significance.

Physical and Chemical Properties

The physical and chemical properties of 1-benzylpyrrolidine-2,5-dione are summarized in the tables below, providing a quick reference for laboratory use.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White solid | [1] |

| Melting Point | 103°C | |

| Boiling Point | 324.47°C (estimate) | |

| Flash Point | 194.1°C | |

| Density | 1.1596 g/cm³ (estimate) | |

| Vapor Pressure | 1.97 x 10⁻⁶ mmHg at 25°C | |

| Refractive Index | 1.5012 (estimate) | |

| Storage | Sealed in a dry place at room temperature. |

Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| IUPAC Name | 1-benzylpyrrolidine-2,5-dione | |

| Synonyms | N-Benzylsuccinimide | |

| CAS Number | 2142-06-5 | |

| pKa | -1.37 ± 0.20 (Predicted) |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of 1-benzylpyrrolidine-2,5-dione.

Synthesis of 1-Benzylpyrrolidine-2,5-dione

A common and effective method for the synthesis of N-substituted succinimides is a two-step process involving the acylation of an amine with succinic anhydride, followed by cyclodehydration.[3][4]

Reaction Scheme:

Succinic Anhydride + Benzylamine → N-Benzylsuccinamic acid → 1-Benzylpyrrolidine-2,5-dione

Experimental Procedure:

-

Step 1: Formation of N-Benzylsuccinamic acid

-

In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or toluene.

-

Slowly add benzylamine (1 equivalent) to the solution while stirring at room temperature.

-

Continue stirring for 2-4 hours. The intermediate, N-benzylsuccinamic acid, will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold solvent.

-

-

Step 2: Cyclodehydration to 1-Benzylpyrrolidine-2,5-dione

-

The N-benzylsuccinamic acid can be cyclized by heating. Place the dried intermediate in a flask and heat to a temperature above its melting point (typically 120-150°C) for 1-2 hours.

-

Alternatively, the cyclodehydration can be achieved by refluxing the intermediate in acetic anhydride for 1-2 hours.

-

After cooling, the crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.

-

Synthesis Workflow Diagram

Caption: Synthesis of 1-benzylpyrrolidine-2,5-dione.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic protons (phenyl group): Multiplet around δ 7.2-7.4 ppm.

-

Benzylic protons (-CH₂-Ph): Singlet around δ 4.6 ppm.

-

Methylene protons (succinimide ring): Singlet around δ 2.7 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts (in CDCl₃):

-

Carbonyl carbons (C=O): Signal around δ 177 ppm.

-

Aromatic carbons: Signals in the range of δ 127-136 ppm.

-

Benzylic carbon (-CH₂-Ph): Signal around δ 43 ppm.

-

Methylene carbons (succinimide ring): Signal around δ 28 ppm.

-

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Expected Absorption Bands:

-

C=O stretch (imide): Two characteristic strong absorption bands around 1770 cm⁻¹ and 1700 cm⁻¹.

-

C-N stretch: Absorption band around 1400-1420 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Technique:

-

Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable methods.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): Expected at m/z = 189.

-

Major Fragments: A prominent fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z = 91 is expected due to the cleavage of the benzylic C-N bond. Other fragments may arise from the succinimide ring.

Chemical Reactivity

The chemical reactivity of 1-benzylpyrrolidine-2,5-dione is primarily governed by the succinimide ring.

Ring-Opening Reactions

The imide ring is susceptible to nucleophilic attack, leading to ring-opening. For instance, reaction with hydroxylamine can open the imide ring to form N-hydroxybutaneamide derivatives.[3][4][5] This reactivity is crucial for the synthesis of various hydroxamic acids, which are known for their biological activities, including as histone deacetylase (HDAC) inhibitors.[3][5][6]

Reactivity of the Methylene Groups

The methylene protons adjacent to the carbonyl groups in the succinimide ring are acidic and can be deprotonated by a strong base. This allows for alkylation and other functionalization at these positions.

Reduction

The carbonyl groups of the imide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 1-benzylpyrrolidine.

References

- 1. lookchem.com [lookchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Beilstein Archives - A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [beilstein-archives.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Benzylpyrrolidine-2,5-dione from succinic anhydride and benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide, from the reaction of succinic anhydride and benzylamine. This compound serves as a valuable intermediate in organic synthesis and drug discovery. The straightforward condensation and subsequent cyclodehydration reaction can be performed using a one-pot or a two-step procedure. Both methods are presented herein, offering flexibility depending on the experimental requirements.

Introduction

1-Benzylpyrrolidine-2,5-dione is a key synthetic intermediate used in the preparation of a variety of biologically active molecules. The succinimide moiety is a prevalent scaffold in medicinal chemistry, and N-alkylation with a benzyl group provides a lipophilic handle that can be crucial for molecular recognition and pharmacokinetic properties. The synthesis described is a classic example of imide formation, involving the nucleophilic attack of a primary amine on an acid anhydride to form an intermediate amic acid, which then undergoes cyclization to the imide.

Reaction Scheme

The synthesis of 1-benzylpyrrolidine-2,5-dione from succinic anhydride and benzylamine proceeds in two key steps:

-

Amic Acid Formation: Benzylamine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-benzylsuccinamic acid.

-

Cyclodehydration: The amic acid intermediate is then heated, often in the presence of a dehydrating agent, to induce an intramolecular condensation. This step eliminates a molecule of water and forms the stable five-membered succinimide ring.

Experimental Protocols

Two effective protocols for the synthesis of 1-benzylpyrrolidine-2,5-dione are provided below.

Protocol 1: One-Pot Synthesis

This method combines both the amic acid formation and the cyclodehydration steps into a single, continuous process.

Materials:

-

Succinic anhydride (10 mmol, 1.00 g)

-

Benzylamine (10 mmol, 1.09 mL)

-

Chloroform (CHCl₃), 50 mL

-

Polyphosphate ester (PPE)

Procedure:

-

To a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform, add benzylamine (10 mmol) dropwise.

-

Continue refluxing the mixture for 6 hours.

-

Add polyphosphate ester (PPE) to the reaction mixture.

-

Continue to reflux for an additional 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-benzylpyrrolidine-2,5-dione.

Protocol 2: Two-Step Synthesis

This protocol involves the isolation of the intermediate N-benzylsuccinamic acid before proceeding to the cyclization step.

Step 1: Synthesis of N-benzylsuccinamic acid

Materials:

-

Succinic anhydride (10 mmol, 1.00 g)

-

Benzylamine (10 mmol, 1.09 mL)

-

Chloroform (CHCl₃), 50 mL

Procedure:

-

Add benzylamine (10 mmol) to a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform.

-

Reflux the resulting mixture for 6 hours.

-

A precipitate of N-benzylsuccinamic acid will form. Filter the precipitate and wash it with 30 mL of chloroform.

Step 2: Cyclization to 1-benzylpyrrolidine-2,5-dione

Materials:

-

N-benzylsuccinamic acid (from Step 1)

-

Chloroform (CHCl₃), 50 mL

-

Polyphosphate ester (PPE)

Procedure:

-

Suspend the filtered N-benzylsuccinamic acid in 50 mL of chloroform in a 100 mL flask.

-

Add polyphosphate ester (PPE) to the suspension.

-

Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and work up as described in the one-pot synthesis protocol (steps 6-8).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-benzylpyrrolidine-2,5-dione.

| Parameter | Value |

| Reactants | |

| Succinic Anhydride | 10 mmol (1.00 g) |

| Benzylamine | 10 mmol (1.07 g, 1.09 mL) |

| Product | |

| Product Name | 1-Benzylpyrrolidine-2,5-dione |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Theoretical Yield | 1.89 g |

| Physical Properties | |

| Appearance | White solid |

| Melting Point | 100-103 °C[1] |

| Boiling Point | 394.5 °C at 760 mmHg[1] |

| Reaction Conditions | |

| Solvent | Chloroform |

| Temperature | Reflux |

| Reaction Time | 12 hours (One-Pot) / 6 + 6 hours (Two-Step) |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflows.

Caption: Reaction pathway for the synthesis of 1-benzylpyrrolidine-2,5-dione.

Caption: One-pot synthesis workflow.

Caption: Two-step synthesis workflow.

References

Application Note: Protocol for N-benzylsuccinimide Purification by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of N-benzylsuccinimide via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. Due to the limited availability of specific solubility data for N-benzylsuccinimide in common laboratory solvents, this protocol first outlines a systematic approach to solvent screening to identify an optimal solvent or solvent system. Subsequently, a comprehensive step-by-step procedure for the recrystallization process is provided, from dissolution to the final drying of the purified crystals. The protocol also includes a method for assessing the purity of the final product by melting point determination.

Introduction

N-benzylsuccinimide is a chemical compound with applications in organic synthesis and as a building block in the development of pharmaceutical agents. The purity of such compounds is paramount for achieving reliable and reproducible results in research and development. Recrystallization is a robust and widely used method for purifying solid organic compounds to a high degree of purity. The principle of this technique relies on the observation that the solubility of most solids in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities will either be insoluble at high temperatures or remain in solution at low temperatures. This differential solubility allows for the separation and isolation of the pure compound in its crystalline form.

This application note details a generalized yet comprehensive protocol for the purification of N-benzylsuccinimide. It guides the user through the critical initial step of selecting a suitable solvent system and then provides a detailed methodology for the recrystallization process itself.

Data Presentation

A crucial first step in developing a recrystallization protocol is to determine the solubility of the compound in a range of solvents. The following table provides a template for recording the results of such a solvent screening for N-benzylsuccinimide. It is recommended that researchers perform these preliminary tests to identify the most effective solvent for their specific sample.

Table 1: Solubility of N-benzylsuccinimide in Common Laboratory Solvents

| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temperature (e.g., 25°C) | Solubility at Elevated Temperature (e.g., Boiling Point) | Observations on Crystal Formation upon Cooling |

| Water | 10.2 | 100 | User to determine | User to determine | User to determine |

| Ethanol | 4.3 | 78 | User to determine | User to determine | User to determine |

| Isopropanol | 3.9 | 82 | User to determine | User to determine | User to determine |

| Ethyl Acetate | 4.4 | 77 | User to determine | User to determine | User to determine |

| Acetone | 5.1 | 56 | User to determine | User to determine | User to determine |

| Toluene | 2.4 | 111 | User to determine | User to determine | User to determine |

| Heptane | 0.1 | 98 | User to determine | User to determine | User to determine |

Note: The ideal recrystallization solvent will exhibit low solubility at room temperature and high solubility at an elevated temperature, and will produce well-formed crystals upon cooling.

Experimental Protocols

Solvent Screening

Objective: To identify a suitable solvent or solvent mixture for the recrystallization of N-benzylsuccinimide.

Materials:

-

Crude N-benzylsuccinimide

-

A selection of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

-

Test tubes or small vials

-

Spatula

-

Hot plate or water bath

-

Vortex mixer (optional)

Procedure:

-

Place approximately 20-30 mg of crude N-benzylsuccinimide into several separate test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, swirling or vortexing after each addition, until the solid dissolves or a volume of approximately 1 mL is reached. Record the solubility at room temperature.

-

For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise with swirling until the solid dissolves completely. Record the solubility at the elevated temperature.

-

Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. Note the quantity and quality of the crystals formed.

-

Based on these observations, select the solvent that provides high solubility at an elevated temperature and low solubility at room temperature, and that yields a good recovery of crystalline material. If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water) may be tested.

Recrystallization Protocol for N-benzylsuccinimide

Objective: To purify crude N-benzylsuccinimide by recrystallization.

Materials:

-

Crude N-benzylsuccinimide

-

Selected recrystallization solvent

-

Erlenmeyer flasks (at least two)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Glass funnel

-

Watch glass

-

Spatula

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude N-benzylsuccinimide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the N-benzylsuccinimide is completely dissolved. Avoid adding a large excess of solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. Place a fluted filter paper in a pre-warmed glass funnel and place the funnel on top of a pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper to remove the insoluble impurities.

-

Crystallization: Remove the flask containing the hot, clear solution from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. Dry the crystals in a drying oven at a temperature well below the melting point of N-benzylsuccinimide, or in a vacuum desiccator until a constant weight is achieved.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of N-benzylsuccinimide by recrystallization.

The Role of N-Substituted Succinimides in Synthetic Chemistry with a Focus on Peptide Synthesis Methodologies

While 1-Benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide, is not a commonly documented reagent in standard peptide synthesis protocols, its structural motif as an N-substituted succinimide is relevant to various aspects of synthetic organic chemistry. This document provides a detailed overview of the synthesis of N-substituted succinimides and explores the fundamental principles and protocols of peptide synthesis where related compounds find application, offering valuable context for researchers, scientists, and drug development professionals.

Synthesis of N-Substituted Succinimides

N-substituted succinimides are typically synthesized through the reaction of a primary amine with succinic anhydride.[1][2] This process generally involves two steps: the initial acylation of the amine to form a succinamic acid intermediate, followed by cyclodehydration to yield the target imide.[1][3]

Several methods have been developed for the cyclodehydration step, including heating or the use of reagents like acetic anhydride.[1] A one-pot green synthesis method has also been described using zinc and acetic acid, which proceeds through the in-situ formation and cyclization of the succinamic acid intermediate.[3] Another environmentally friendly approach involves the reaction of succinic acid and primary amines in hot water, eliminating the need for organic solvents and catalysts.[4]

The general reaction scheme for the synthesis of N-substituted succinimides is as follows:

References

Application Notes and Protocols: N-Benzylsuccinimide as a Versatile Intermediate in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylsuccinimide is a valuable intermediate in organic synthesis, offering a stable yet reactive scaffold for the introduction of a benzylamine moiety and the construction of various nitrogen-containing heterocyclic systems. Its utility in pharmaceutical manufacturing lies in its ability to serve as a precursor to substituted pyrrolidines, γ-amino acids, and other structures of medicinal interest. This document provides detailed application notes and experimental protocols for the synthesis and utilization of N-benzylsuccinimide in the development of pharmaceutical agents.

Introduction